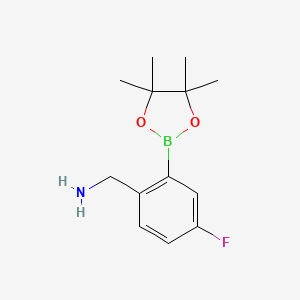
5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the fluorine atom and the aminomethyl group enhances its reactivity and specificity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester typically involves the reaction of 5-fluoro-2-aminomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form boron-containing alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boron-containing alcohols or amines.
Substitution: Formation of substituted phenylboronic esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Drug Delivery: Utilized in the design of drug delivery systems due to its stability and reactivity.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Therapeutics: Investigated for its potential use in therapeutic applications, including cancer treatment and antimicrobial agents.
Industry:
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Electronics: Employed in the fabrication of electronic components due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions. The fluorine atom and aminomethyl group enhance its reactivity by stabilizing the transition state and increasing the electrophilicity of the boron atom .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid, pinacol ester
- 4-Fluorophenylboronic acid, pinacol ester
- 2-Aminomethylphenylboronic acid, pinacol ester
Comparison:
- Reactivity: 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester exhibits higher reactivity due to the presence of both fluorine and aminomethyl groups.
- Stability: This compound is more stable compared to its analogs without the fluorine atom.
- Specificity: The combination of fluorine and aminomethyl groups provides higher specificity in chemical reactions .
Eigenschaften
IUPAC Name |
[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRXPDWMJJOIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














